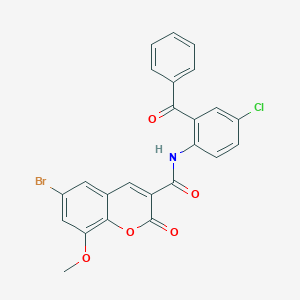
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide, also known as DBHB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DBHB is a chromene derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cell proliferation, and apoptosis. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which play a role in oxidative stress and inflammation.
Biochemical and Physiological Effects
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been found to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for the research of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in various diseases, and the study of its mechanism of action at the molecular level. Additionally, the potential use of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide as a lead compound for the development of new drugs and the investigation of its interactions with other drugs and compounds can also be explored.
Conclusion
In conclusion, 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure and various biological activities make it a promising candidate for further research and development. The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been optimized to achieve high yields and purity, and its low toxicity makes it a potential candidate for further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of salicylaldehyde with ethyl acetoacetate, bromination, and amidation. The final product is obtained through the reaction of the brominated intermediate with hydroxymethylamine hydrochloride. The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been optimized to achieve high yields and purity, making it suitable for further research applications.
Applications De Recherche Scientifique
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has also been found to exhibit anti-bacterial and anti-fungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Formule moléculaire |
C12H9Br2NO5 |
Poids moléculaire |
407.01 g/mol |
Nom IUPAC |
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C12H9Br2NO5/c13-7-1-6-2-8(11(18)15(4-16)5-17)12(19)20-10(6)9(14)3-7/h1-3,16-17H,4-5H2 |
Clé InChI |
CRAUXSNHDCVEMS-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)N(CO)CO |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

